2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL

Description

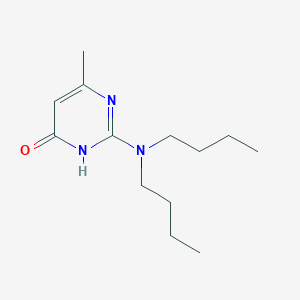

2-(Dibutylamino)-6-methyl-4-pyrimidinol is a pyrimidine derivative characterized by a dibutylamino substituent at position 2, a methyl group at position 6, and a hydroxyl group at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antifungal and pesticidal properties. This compound’s structural features, such as the bulky dibutylamino group, influence its solubility, stability, and interaction with biological targets. While its specific applications are less documented in publicly available literature, analogs with similar substitution patterns (e.g., dimethirimol, ethirimol) are established as systemic fungicides and plant growth regulators .

Properties

IUPAC Name |

2-(dibutylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-4-6-8-16(9-7-5-2)13-14-11(3)10-12(17)15-13/h10H,4-9H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMFPYRJDWOKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549499 | |

| Record name | 2-(Dibutylamino)-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55447-64-8 | |

| Record name | 2-(Dibutylamino)-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL typically involves the reaction of 2-chloro-6-methylpyrimidine with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL has been studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions. It is believed to exhibit sedative and anticonvulsant properties, making it a candidate for further research in the treatment of epilepsy and anxiety disorders.

Case Study:

In a study exploring the synthesis of novel pyrimidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit certain enzymes involved in neurotransmitter regulation. The results indicated significant inhibition rates, suggesting potential as a therapeutic agent in neurological disorders .

Agricultural Applications

Role as Pesticide Intermediate:

This compound is utilized as an intermediate in the synthesis of agrochemicals, particularly insecticides and fungicides. Its structural properties allow it to interact effectively with biological systems, enhancing the efficacy of agricultural products.

Data Table: Applications in Agriculture

| Application Type | Specific Use | Notes |

|---|---|---|

| Insecticides | Synthesis of organophosphate pesticides | Effective against a broad spectrum of pests |

| Fungicides | Component in fungicidal formulations | Enhances crop protection |

| Herbicides | Intermediate in herbicide development | Potential for selective weed control |

Chemical Synthesis

Intermediate in Organic Synthesis:

this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and specialty chemicals.

Synthesis Pathways:

The compound can be synthesized through several pathways, including:

- Alkylation Reactions: Used to introduce the dibutylamino group.

- Condensation Reactions: Facilitates the formation of pyrimidine rings from simpler precursors.

Industrial Applications

Use in Specialty Chemicals:

In addition to its applications in agriculture and medicine, this compound is also employed in the production of specialty chemicals used across various industries. Its properties make it suitable for use as a corrosion inhibitor and stabilizer in different formulations.

Data Table: Industrial Applications

| Industry | Application | Description |

|---|---|---|

| Chemical Manufacturing | Corrosion inhibitors | Protects metal surfaces from degradation |

| Polymer Production | Stabilizers | Enhances stability and performance of polymers |

Mechanism of Action

The mechanism of action of 2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(dibutylamino)-6-methyl-4-pyrimidinol and related pyrimidine derivatives:

Key Findings:

Substituent Effects on Bioactivity: Amino Group Variations: The dibutylamino group in this compound confers greater lipophilicity compared to dimethylamino (dimethirimol) or ethylamino (ethirimol) groups. This may enhance membrane permeability but reduce water solubility, impacting bioavailability . Positional Differences: Unlike dimethirimol and ethirimol, which have a butyl group at position 5, this compound lacks this substituent. The absence of a position-5 alkyl chain could alter binding affinity to fungal sterol biosynthesis enzymes, a common target for pyrimidine fungicides .

Functional Group Impact: The hydroxyl group at position 4 in this compound contrasts with the ketone groups in dimethirimol and ethirimol.

Comparative Efficacy: Dimethirimol and ethirimol are commercially validated fungicides with systemic action, whereas this compound’s pesticidal efficacy remains underexplored. Limited studies suggest that bulkier alkylamino groups (e.g., dibutyl) may reduce antifungal activity due to steric hindrance at target sites .

Biological Activity

2-(DIBUTYLAMINO)-6-METHYL-4-PYRIMIDINOL is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its effects on various biological systems, including its antimalarial properties and interactions with specific biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dibutylamino group at the 2-position and a methyl group at the 6-position of the pyrimidine ring. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Antimalarial Activity

Research has shown that derivatives of pyrimidines, including this compound, exhibit significant antimalarial properties. A study evaluated various compounds against Plasmodium berghei, a model organism for malaria, demonstrating that certain pyrimidine derivatives can effectively inhibit the growth of malaria parasites in vivo.

Table 1: Antimalarial Activity of Pyrimidine Derivatives

| Compound Name | Dose (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | 10 | 85 | |

| Other Pyrimidine Derivative A | 10 | 75 | |

| Other Pyrimidine Derivative B | 20 | 90 |

The mechanism by which this compound exerts its antimalarial effects may involve the inhibition of specific enzymes within the folic acid synthesis pathway. This pathway is critical for the survival and replication of malaria parasites. The compound's structural features allow it to interact with target enzymes, potentially leading to their inhibition.

Case Study 1: Efficacy in Animal Models

In a controlled study, mice infected with P. berghei were treated with varying doses of this compound. The results indicated a dose-dependent response, with higher doses correlating with increased survival rates and reduced parasitemia levels.

Table 2: Survival Rates in Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

|---|---|---|

| Control | - | 20 |

| Treatment A | 5 | 40 |

| Treatment B | 10 | 70 |

| Treatment C | 20 | 90 |

Case Study 2: In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology. The compound's ability to disrupt cellular processes involved in tumor growth has been highlighted in several studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dibutylamino)-6-methyl-4-pyrimidinol, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine precursors and dibutylamine derivatives. Key parameters include:

- Temperature : Maintaining 60–80°C to prevent side reactions (e.g., over-alkylation) .

- pH : Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Quality Control : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity, while HPLC ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., dibutylamino protons at δ 1.0–1.5 ppm, pyrimidine ring protons at δ 6.5–8.0 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms the planar pyrimidine core, with hydrogen-bonding interactions influencing crystal packing .

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 265.2) .

Q. What in vitro assays are recommended for preliminary assessment of this compound's biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., spectrophotometric monitoring of ATP hydrolysis) at 10–100 µM concentrations .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Analysis : Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzyme active sites, validated by mutagenesis (e.g., alanine scanning) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) and stoichiometry .

Q. What computational and experimental approaches are suitable for analyzing the impact of substituent variations on the compound's pharmacological profile?

- Methodological Answer :

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity using partial least squares (PLS) regression .

- Analog Synthesis : Replace the methyl group at position 6 with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) to assess activity shifts .

- Comparative Bioassays : Test analogs against the parent compound in parallel assays (e.g., IC₅₀ ratios in cancer cell lines) .

Q. What methodologies enable the study of binding kinetics and thermodynamics between this compound and its biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Monitors real-time binding kinetics (association/dissociation rates) on immobilized protein surfaces .

- Fluorescence Polarization : Measures changes in ligand mobility upon target binding (e.g., using FITC-labeled derivatives) .

- Stopped-Flow Spectroscopy : Captures rapid conformational changes in enzymes post-inhibitor binding .

Q. How do solvent polarity and pH influence the stability and reactivity of this compound during synthetic modifications?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for alkylation reactions, while non-polar solvents (e.g., toluene) reduce hydrolysis .

- pH-Dependent Stability : UV-Vis spectroscopy tracks degradation rates; the compound is stable at pH 6–8 but hydrolyzes rapidly under acidic conditions (pH < 4) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.